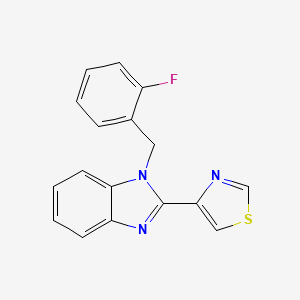

1-(2-氟苯甲基)-2-(1,3-噻唑-4-基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under various conditions. For compounds similar to 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole, the synthesis may involve multiple steps, including the formation of the benzimidazole core, followed by subsequent functionalization with the appropriate 2-fluorobenzyl and 1,3-thiazol-4-yl groups. These steps are carefully designed to achieve the desired substitution pattern while maintaining the integrity of the sensitive functional groups involved.

Molecular Structure Analysis

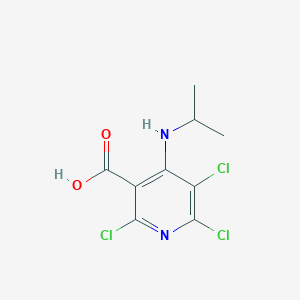

The molecular structure of benzimidazole derivatives is crucial in determining their chemical reactivity and physical properties. X-ray crystallography is a powerful tool for elucidating the precise molecular geometry of these compounds, revealing details such as bond lengths, angles, and the spatial arrangement of substituents. For 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole, the molecular structure analysis would provide insights into the effects of the substituents on the overall molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound's solid-state properties and its interactions with biological targets.

Chemical Reactions and Properties

Benzimidazole derivatives are reactive toward a variety of chemical agents, allowing for further functionalization and modification of the molecule. The presence of a halogen (fluorine) and a thiazolyl group in 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole provides specific sites for nucleophilic substitution reactions, cross-coupling reactions, and the formation of coordination complexes with metals. These chemical reactions expand the utility of the compound, enabling the synthesis of a broad array of derivatives with potential applications in drug discovery, materials science, and as ligands in catalysis.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of fluorine and the thiazolyl group affects the compound's polarity, hydrophobicity, and its ability to form crystalline solids with distinct packing arrangements. Understanding these properties is essential for predicting the behavior of these compounds in different environments, their formulation into pharmaceuticals, and their handling in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are key to its applications. The electron-withdrawing effect of the fluorine atom and the electron-donating nature of the thiazolyl group modulate the electronic distribution in the molecule, affecting its reactivity patterns. These properties are critical for designing reactions involving this compound, predicting its behavior in biological systems, and its interactions with other molecules.

- Synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative (Banu et al., 2014).

- Synthesis and Study of α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities of Some Benzimidazole Derivatives Containing Triazole, Thiadiazole, Oxadiazole, and Morpholine Rings (Menteşe et al., 2015).

- Synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives (Hida et al., 1995).

科学研究应用

抗微生物和抗氧化活性

苯并咪唑衍生物已被合成,表现出显着的 α-葡萄糖苷酶抑制、抗微生物和抗氧化活性。Menteşe、Ülker 和 Kahveci (2015) 的一项研究表明,某些含有三唑、噻二唑、恶二唑和吗啉环的苯并咪唑化合物显示出非常好的 ABTS 清除活性。具体来说,2-(4-氟苯甲基)-1H-苯并咪唑对革兰氏阳性菌和革兰氏阴性菌都有效,突出了其作为抗菌剂的潜力 (Menteşe、Ülker 和 Kahveci,2015)。

金属离子的荧光传感器

苯并咪唑和苯并噻唑共轭席夫碱已被探索作为检测 Al3+ 和 Zn2+ 等金属离子的荧光传感器。Suman 等人 (2019) 的研究发现,这些化合物表现出较大的斯托克斯位移和良好的灵敏度,使它们能够有效地检测这些金属离子 (Suman、Bubbly、Gudennavar 和 Gayathri,2019)。

抗癌活性

多项研究报道了新型苯并咪唑衍生物的合成和体外抗癌活性。例如,El Bourakadi 等人 (2020) 合成了噻苯咪唑衍生的 1,2,3-三唑化合物,该化合物对各种人类癌细胞系表现出显着的抗增殖活性,表明它们具有作为化疗剂的潜力 (El Bourakadi 等人,2020)。

抗微生物和细胞毒性作用

Çevik 等人 (2017) 的一项研究合成了新的氟苯并咪唑衍生物,包括硝呋罗昔林类似物,并对它们进行了针对一系列病原微生物的测试。一种化合物对胃肠道病原体(如大肠杆菌和鼠伤寒沙门氏菌)表现出高抑制活性,其最低抑菌浓度表明具有有效的抗微生物特性 (Çevik 等人,2017)。

与 DNA 的相互作用以及与临床药物的协同作用

苯并咪唑衍生物与小牛胸腺 DNA 的相互作用以及它们与临床药物的协同作用也已得到研究。张等 (2014) 合成了一系列苯并咪唑衍生物,表现出很强的抗菌和抗真菌活性。它们与 DNA 的相互作用表明了抗菌活性的潜在机制,并突出了它们有效嵌入 DNA 的能力 (张、林、拉希德和周,2014)。

属性

IUPAC Name |

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3S/c18-13-6-2-1-5-12(13)9-21-16-8-4-3-7-14(16)20-17(21)15-10-22-11-19-15/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCARHZZSOUKYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CSC=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)

![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)